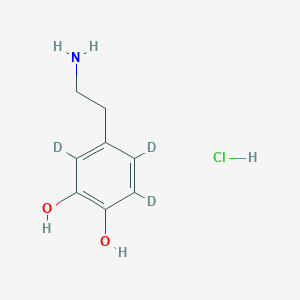

2-(3,4-Dihydroxyphenyl-D3)ethylamine hcl

Description

Significance of Isotopic Labeling in Biochemical Research

Isotopic labeling is a powerful technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org By replacing specific atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons, researchers can follow the molecule's journey and fate in biological systems. fiveable.me This method is a cornerstone of modern scientific research, providing unparalleled insights into molecular dynamics. metwarebio.com

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected based on their mass differences using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. metwarebio.com This makes them particularly well-suited for studies in humans, as they avoid the safety concerns associated with radioactive isotopes. diagnosticsworldnews.com

One of the most critical applications of isotopic labeling in biochemical research is in quantitative analysis, particularly in conjunction with mass spectrometry. clearsynth.com Isotopically labeled compounds, often referred to as "heavy-labeled" internal standards, are chemically identical to the "light" (unlabeled) analyte of interest. researchgate.net When a known quantity of a heavy-labeled standard is added to a biological sample, it co-elutes with the endogenous analyte and experiences similar effects during sample preparation and ionization. texilajournal.comscioninstruments.com By comparing the mass spectrometer's signal from the analyte to that of the internal standard, researchers can achieve highly accurate and precise quantification, correcting for matrix effects and other sources of variability. clearsynth.comscioninstruments.com This isotope dilution mass spectrometry approach is considered the gold standard for absolute quantification. metwarebio.comdiagnosticsworldnews.com

Historical Context and Evolution of Deuterated Catecholamines as Research Tools

The study of catecholamines—a group of neurotransmitters including dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline)—has a rich history. wikipedia.org Adrenaline was first isolated from the adrenal gland around the turn of the 20th century. nih.govnih.gov Over the following decades, researchers identified norepinephrine as the primary neurotransmitter of the sympathetic nervous system and discovered dopamine's role, not just as a precursor to the other catecholamines, but as a crucial neurotransmitter in its own right, particularly in the brain's control of movement. nih.govsci-hub.se

The development of research tools paralleled these fundamental discoveries. The advent of analytical techniques like mass spectrometry created a need for high-quality internal standards to accurately measure these neurotransmitters in complex biological samples like blood, urine, and brain tissue. texilajournal.com The synthesis of deuterated catecholamines provided an ideal solution.

Early studies, such as a 1972 investigation into the synthesis and pharmacological actions of α,α'- and β,β'-deuterium-labeled dopamine, explored how isotopic substitution might affect the biological activity of these molecules. acs.orgacs.org This research helped establish that deuteration at specific positions did not alter the compound's direct action on receptors, validating their use as tracers and standards that would behave identically to their endogenous counterparts in biological systems. acs.org The use of deuterated standards became increasingly prevalent with the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is now a standard method for the sensitive and specific quantification of neurotransmitters in clinical and research settings. nih.govnih.gov

Theoretical Basis of Deuterium Isotope Effects in Biological Systems

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises primarily from the difference in mass between the two isotopes; deuterium is approximately twice as heavy as hydrogen.

The basis for the KIE lies in the zero-point energy of a chemical bond, which is the lowest possible energy that a molecule can possess. libretexts.org Because of its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. libretexts.orglibretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. libretexts.orgoup.com

This difference in bond dissociation energy means that if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced with deuterium. libretexts.org This is known as a "normal" primary KIE and is expressed as the ratio of the rate constants (kH/kD), which is typically greater than 1. libretexts.orgiiste.org The magnitude of the KIE can provide valuable information about the reaction mechanism and the nature of the transition state. princeton.educolumbia.edu While significant, the extensive replacement of hydrogen with deuterium is generally observed to slow down biochemical reactions and can have negative effects on biological systems if present in very high concentrations. oup.comnih.gov

Overview of 2-(3,4-Dihydroxyphenyl-D3)ethylamine HCl as a Model Compound for Research

This compound is the hydrochloride salt of dopamine in which three hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. It serves as a premier example of a deuterated biogenic amine used as a research tool. Its primary and most widespread application is as an internal standard for the highly accurate quantification of dopamine in biological samples using mass spectrometry. isotope.comcaymanchem.com

By adding a known amount of this deuterated dopamine to a sample (e.g., plasma, urine, or brain tissue homogenate), researchers can use it as a reference compound during analysis. caymanchem.com Because its chemical and physical properties are nearly identical to natural dopamine, it behaves the same way during sample extraction, purification, and chromatographic separation. researchgate.net However, due to its increased mass, it can be distinguished from the endogenous, unlabeled dopamine by a mass spectrometer. scioninstruments.com This allows for precise correction of any sample loss or variation in instrument response, leading to exceptionally reliable and reproducible measurements of dopamine levels. texilajournal.com

The stability of the deuterium label on the aromatic ring is a key feature. These C-D bonds are not readily exchangeable and are not typically broken during dopamine's metabolic processing, ensuring the integrity of the standard throughout the analytical procedure. This makes this compound an ideal tool for metabolomics, clinical chemistry, and neuropharmacology research, enabling precise studies of dopamine's role in health and diseases such as Parkinson's disease. isotope.comcaymanchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉D₃ClNO₂ |

| Molecular Weight | 192.66 g/mol |

| Synonyms | Dopamine-d3 HCl, 3-Hydroxytyramine-d3 HCl |

| Labeled CAS Number | 53587-30-7 |

| Unlabeled CAS Number | 62-31-7 |

Data sourced from multiple chemical suppliers and databases. isotope.com

Table 2: Comparison of Hydrogen and Deuterium Isotopes

| Property | Hydrogen (Protium, ¹H) | Deuterium (²H or D) |

|---|---|---|

| Protons | 1 | 1 |

| Neutrons | 0 | 1 |

| Atomic Mass | ~1.008 amu | ~2.014 amu |

| Bond Strength (e.g., C-X) | Weaker | Stronger |

| Vibrational Frequency | Higher | Lower |

| Radioactivity | Stable | Stable |

This table summarizes fundamental differences that give rise to the kinetic isotope effect. libretexts.orglibretexts.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-aminoethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i1D,2D,5D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-GONYBWEFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCN)[2H])O)O)[2H].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation of Deuterated Phenethylamines

Methodologies for Targeted Deuteration of the Aromatic Ring in Dopamine (B1211576) Analogues

Targeted deuteration of the aromatic ring in dopamine and its analogues is frequently achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange. This method leverages the electron-rich nature of the catechol ring, which facilitates electrophilic aromatic substitution.

A primary technique involves the use of strong deuterated acids, such as deuterated hydrochloric acid (DCl) dissolved in heavy water (D₂O). researchgate.net In this process, dopamine hydrochloride is dissolved in a 6 M DCl/D₂O solution and heated. researchgate.netakjournals.com The acidic conditions promote the exchange of protons on the aromatic ring with deuterium (B1214612) ions from the solvent. For L-DOPA, a precursor to dopamine, this exchange is practically complete after 10 hours at 50°C, resulting in the incorporation of deuterium at the 2', 5', and 6' positions of the phenyl ring. akjournals.com The resulting [2',5',6'-²H₃]-L-DOPA can then be converted to [2',5',6'-²H₃]-dopamine via enzymatic decarboxylation. akjournals.com A similar direct exchange on dopamine hydrochloride itself can also yield the desired ring-deuterated product. researchgate.net

Other methodologies for aromatic deuteration include the use of deuterated trifluoromethanesulfonic acid ([D]triflic acid or TfOD), which can facilitate H/D exchange at room temperature for many aromatic amines. researchgate.net Additionally, catalyst systems such as tris(pentafluorophenyl)borane (B72294) have been reported for the regioselective deuteration of electron-rich aromatic compounds using D₂O as the deuterium source. Transition metal catalysts, including iridium and iron complexes, have also been employed for selective H/D exchange on aromatic rings, sometimes utilizing directing groups to achieve site-specificity. nih.gov

General Approaches for Selective Deuterium Incorporation into Amine Side Chains

Achieving selective deuterium incorporation into the ethylamine (B1201723) side chain of dopamine analogues requires distinct synthetic strategies that can precisely target the α- or β-positions relative to the nitrogen atom. rsc.org

A versatile and metal-free approach involves the use of ynamide intermediates. rsc.orgnih.gov In this divergent synthesis, readily available ynamides are treated with a combination of triflic acid and triethylsilane, where either or both reagents can be deuterated. nih.gov By selecting the appropriate deuterated reagent—deuterated triethylsilane (Et₃SiD) for α-deuteration or deuterated triflic acid (TfOD) for β-deuteration—amines can be synthesized with high levels of deuterium incorporation specifically at the desired position. rsc.org Using both deuterated reagents allows for the synthesis of α,β-deuterated amines. rsc.org This method has been successfully applied to the synthesis of both phenethylamine (B48288) and dopamine analogues with precisely controlled deuteration patterns on the side chain. rsc.org

Other methods for side-chain deuteration include the reduction of deuterated intermediates and direct H/D exchange catalyzed by metals like ruthenium. researchgate.netnih.gov For instance, photoredox-mediated hydrogen atom transfer protocols can selectively install deuterium at α-amino C-H bonds using D₂O as the deuterium source. nih.gov The synthesis of compounds like Dopamine-1,1,2,2-d₄ hydrochloride, which is commercially available, demonstrates the established application of these techniques for producing side-chain deuterated phenethylamines. sigmaaldrich.com

Chemical Yield and Isotopic Purity Considerations in Deuterated Dopamine Synthesis

The efficacy of synthesizing deuterated dopamine analogues is evaluated by both the chemical yield of the final product and the isotopic purity, or the percentage of deuterium incorporation at the target sites. High yields are crucial for practical applications, while high isotopic purity is essential for the intended effects, such as in metabolic studies or as internal standards.

Acid-catalyzed ring deuteration of L-DOPA followed by enzymatic decarboxylation has been shown to produce the final deuterated dopamine product with varying yields. One study reported a chemical yield of approximately 63.5% for the final tritiated dopamine product, a process analogous to deuteration. akjournals.com The isotopic incorporation in the ring positions for the deuterated L-DOPA precursor was determined by ¹H NMR to be nearly 100%. akjournals.com

| Deuteration Target | Methodology | Reported Chemical Yield | Reported Isotopic Purity / Incorporation | Reference Compound |

|---|---|---|---|---|

| Aromatic Ring (2',5',6') | Acid-Catalyzed H/D Exchange & Enzymatic Decarboxylation | ~63.5% (for analogous tritiation) | Nearly 100% | Dopamine |

| Side Chain (α-position) | Ynamide-based Synthesis | Good | 97% to >99% | Phenethylamine |

| Side Chain (β-position) | Ynamide-based Synthesis | Good | 84% to 95% | Phenethylamine |

| Aromatic Ring (D₃) | Commercial Product Specification | N/A | 98% | Dopamine HCl |

| Side Chain (1,1,2,2-D₄) | Commercial Product Specification | N/A | 98 atom % D | Dopamine HCl |

Radiosynthesis and Labeling Techniques for Related Deuterated Tracer Precursors

Deuterated phenethylamines, including dopamine analogues, serve as critical precursors in the synthesis of radiolabeled tracers for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov The strategic placement of deuterium can significantly improve the metabolic stability of these tracers, leading to enhanced imaging quality.

A prominent example is the development of tracers for the dopamine system, such as [¹⁸F]FDOPA, which is used to measure dopamine synthesis in the brain. nih.gov The deuteration of such precursors is advantageous because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). google.com By reducing the rate of metabolism, the radiotracer remains at its target site for a longer period, which can improve the signal-to-noise ratio during imaging.

Research has focused on developing deuterated versions of various radioligands to create more stable probes. For instance, deuterated tropane (B1204802) derivatives have been synthesized and labeled with radioisotopes like ¹³¹I and ⁹⁹mTc to act as more stable imaging agents for the dopamine transporter (DAT). nih.govnih.gov Studies have shown that these deuterated radiotracers exhibit superior in vivo stability compared to their non-deuterated counterparts, resulting in higher target-to-non-target ratios in the brain. nih.gov The synthesis of these radiotracers typically involves labeling the deuterated precursor in the final step, using radioisotopes such as fluorine-18, carbon-11, or iodine-123. nih.govnih.gov

Advanced Analytical Methodologies Utilizing 2 3,4 Dihydroxyphenyl D3 Ethylamine Hcl

Mass Spectrometry-Based Quantification of Neurotransmitters and Metabolites

Mass spectrometry (MS) has become the gold standard for the analysis of endogenous compounds like neurotransmitters due to its high sensitivity and selectivity. When coupled with a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC), it provides a powerful platform for identifying and quantifying molecules in complex mixtures. The use of stable isotope-labeled internal standards, such as 2-(3,4-Dihydroxyphenyl-D3)ethylamine HCl, is central to achieving the highest level of accuracy and precision in these quantitative assays.

Principles of Isotope Dilution Mass Spectrometry for Biogenic Amine Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for quantitative analysis. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This "isotopic spike," in this case, this compound, is chemically identical to the endogenous analyte (dopamine) but has a different mass due to the incorporation of deuterium (B1214612) atoms.

Because the labeled standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they behave similarly during all subsequent sample preparation steps, including extraction, derivatization, and chromatographic separation. Any loss of the analyte during these procedures will be accompanied by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the endogenous analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, an accurate concentration of the analyte in the original sample can be calculated. This method effectively corrects for procedural errors and matrix effects—the suppression or enhancement of the analyte signal caused by other components in the sample matrix—thereby ensuring highly accurate and precise results. IDMS is considered a primary reference method due to its ability to yield reliable and traceable measurements.

Application of Deuterated Dopamine (B1211576) as an Internal Standard in LC-MS/MS and GC-MS

This compound is an ideal internal standard for the quantification of dopamine for several key reasons. As a stable isotope-labeled analogue, it has the same retention time in chromatography and similar ionization efficiency in the mass spectrometer's ion source as natural dopamine. This co-elution and similar behavior are critical for compensating for matrix effects and variations in instrument response.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most common technique for neurotransmitter analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. This provides two layers of specificity (precursor mass and product mass), significantly reducing the potential for interference.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Dopamine | 154.1 | 137.1 | 15 |

| Dopamine-d3 | 157.1 | 140.1 | 15 |

While less common for catecholamines due to their polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after a derivatization step to make the analytes more volatile. In this context, deuterated dopamine serves the same crucial role as an internal standard, correcting for variability in the derivatization reaction and the chromatographic run.

Chromatographic Separation Techniques for Deuterated Catecholamines

Effective chromatographic separation is essential to distinguish the analyte of interest from other structurally similar compounds and matrix components before detection by the mass spectrometer. For catecholamines like dopamine and its deuterated standard, several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) techniques are employed. researchgate.net

Reversed-Phase (RP) Chromatography: This is the most common approach, typically using C18 columns. However, catecholamines are highly polar and may have limited retention on traditional C18 phases. To overcome this, ion-pairing reagents (e.g., heptafluorobutyric acid) can be added to the mobile phase to increase retention, or specialized columns with different stationary phases can be used. eurisotop.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique that is well-suited for the separation of very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for catecholamines.

Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique separation mechanism based on the polarizability and molecular shape of analytes, providing excellent retention and selectivity for polar compounds like catecholamines without the need for ion-pairing reagents. mdpi.com

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be highly effective for charged species like catecholamines.

The choice of separation technique depends on the specific requirements of the assay, including the complexity of the sample matrix and the other analytes being measured simultaneously. isotope.com

| Technique | Column Type | Mobile Phase Example | Key Advantage |

|---|---|---|---|

| Reversed-Phase | C18, Biphenyl, PFP | Water/Methanol with 0.1% Formic Acid | Widely available and versatile |

| Ion-Pairing RP | C18 | Water/Acetonitrile with HFBA | Enhanced retention for polar analytes |

| HILIC | Amide, Silica | Acetonitrile/Ammonium Formate Buffer | Excellent for highly polar compounds |

| Porous Graphitic Carbon | PGC | Water/Acetonitrile with Formic Acid | Unique selectivity, no ion-pairing needed |

Method Development and Validation for Trace Analysis in Complex Biological Matrices

Developing a robust and reliable analytical method for quantifying trace levels of neurotransmitters in complex biological matrices such as plasma, urine, or brain tissue is a rigorous process. nih.gov The method must be validated to ensure it is fit for its intended purpose, adhering to guidelines from regulatory bodies like the FDA or international standards like ICH. nih.gov The use of this compound is integral to meeting the stringent requirements of validation.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte and internal standard.

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. This is determined by analyzing calibration standards at several concentration levels.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are assessed by analyzing quality control (QC) samples at multiple concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. isotope.com

Recovery: The efficiency of the extraction process is determined by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample.

Matrix Effect: The influence of matrix components on the ionization of the analyte is evaluated, often using the post-extraction addition method. The stable isotope-labeled internal standard is crucial for correcting these effects. clearsynth.com

Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| Accuracy (Mean) | Within ±15% of nominal value (±20% for LOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% for LOQ) |

| Recovery | Consistent, precise, and reproducible |

Spectroscopic Characterization of Deuterated Compounds

Before a deuterated compound like this compound can be used as an internal standard, its identity, purity, and the specific location of the isotopic labels must be rigorously confirmed. This characterization is performed using various spectroscopic techniques.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and its isotopic enrichment. The mass spectrum of deuterated dopamine will show a molecular ion peak shifted by +3 mass units compared to unlabeled dopamine (e.g., m/z 157 vs. m/z 154 for the protonated molecule [M+H]⁺). researchgate.net High-resolution mass spectrometry can provide an exact mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise location of atoms within a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the aromatic ring that have been replaced by deuterium will be absent or significantly diminished. chemicalbook.comresearchgate.net This directly confirms the position of the labels. For example, if the deuterium atoms are on the phenyl ring, the aromatic region of the spectrum will show fewer proton signals compared to the spectrum of unlabeled dopamine. chemicalbook.com

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum can also provide confirmatory information. Carbon atoms bonded to deuterium (C-D) often show a characteristic splitting pattern (due to C-D coupling) and may have slightly different chemical shifts compared to carbons bonded to hydrogen (C-H).

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive spectrum showing signals only from the positions where deuterium has been incorporated. researchgate.net

By combining data from these spectroscopic methods, analysts can ensure the quality and suitability of this compound as an internal standard for high-precision quantitative studies.

Mechanistic Elucidation of Deuterium Isotope Effects in Enzymatic Reactions

Theoretical Framework of Kinetic Isotope Effects (KIEs) in Enzyme Catalysis

The theoretical basis of the KIE lies in the principles of quantum mechanics and transition state theory. openochem.orgwikipedia.org A chemical bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. openochem.org Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction. researchgate.net

KIEs are categorized as either primary or secondary. numberanalytics.comnih.gov

Primary KIEs are observed when the bond to the isotopically substituted atom is broken or formed in the rate-limiting step. nih.gov For deuterium (B1214612) substitution, these effects are typically "normal" (kH/kD > 1), with values often ranging from 2 to 10. numberanalytics.com

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation but influences the reaction through other means, such as changes in hybridization or steric effects. nih.govnih.gov These effects are generally smaller, with normal secondary KIEs (kH/kD > 1) often seen when a reaction center's hybridization changes from sp3 to sp2, and "inverse" secondary KIEs (kH/kD < 1) when the change is from sp2 to sp3. wikipedia.org

The observed KIE in an enzymatic reaction is a function of the intrinsic isotope effect on the bond-breaking step and the "commitments to catalysis," which are ratios of the rate constant for the chemical step to the net rate constants for steps preceding or following it. researchgate.netunl.edu

Investigations of Monoamine Oxidase (MAO) Activity with Deuterated Dopamine (B1211576) Substrates

Monoamine oxidase (MAO) is a flavin-dependent enzyme responsible for the oxidative deamination of monoamines, including dopamine. nih.gov The reaction involves the oxidation of the amine to an imine, which is then hydrolyzed to an aldehyde (3,4-dihydroxyphenylacetaldehyde, DOPAL) and ammonia. researchgate.net This process is a critical step in the degradation of dopamine.

Studies utilizing dopamine deuterated at the alpha-carbon (the carbon adjacent to the amino group) have been instrumental in probing the MAO mechanism. When [α,α-2H2]dopamine is used as a substrate, a significant primary kinetic isotope effect is observed, indicating that the abstraction of a hydrogen atom from this position is the rate-limiting step in the oxidation. nih.govosti.gov

Research has shown that both MAO-A and MAO-B exhibit similar apparent isotope effects ((V/K)H/(V/K)D) for [α,α-2H2]dopamine, with values around 2.34 to 3.13. nih.gov The magnitude of the KIE can vary among different amine oxidases, with reported VH/VD values ranging from 1.5 to 5.5. nih.govcdnsciencepub.com A high isotope effect strongly suggests that C-H bond cleavage is the rate-limiting step. nih.govcdnsciencepub.com The reaction is stereospecific, with MAO-A and MAO-B catalyzing the removal of the pro-R hydrogen from the alpha-carbon. nih.govnih.govcdnsciencepub.com Consequently, deuteration at the pro-R position results in a significant primary KIE, while substitution at the pro-S position leads to a small secondary isotope effect. nih.gov

| Substrate | Enzyme Source | Apparent KIE ((V/K)H/(V/K)D) |

| [α,α-2H2]Dopamine | MAO-A & MAO-B | ~2.34 - 3.13 nih.gov |

| (R)-[α-2H1]Dopamine | MAO-A & MAO-B | ~2.34 - 3.13 nih.gov |

| (S)-[α-2H1]Dopamine | MAO-A & MAO-B | Slight Secondary KIE nih.gov |

Deuterium Effects on Dopamine β-Hydroxylase (DBH) Catalysis

Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase that catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine (B1679862). wikipedia.org This reaction is a crucial step in the biosynthesis of catecholamines.

The mechanism of DBH has been extensively studied using deuterated substrates. The hydroxylation reaction involves the abstraction of a hydrogen atom from the beta-carbon (benzylic position) of the dopamine side chain. When dopamine deuterated at this beta-position is used as a substrate, a large primary KIE is observed, indicating that C-H bond cleavage is a rate-limiting step in the catalytic cycle. nih.gov

Intrinsic primary deuterium isotope effects for this step have been calculated to be as high as 9.4-11. nih.gov This large magnitude suggests a stepwise mechanism involving a substrate-derived intermediate after C-H bond cleavage but before C-O bond formation. nih.gov Further studies using para-substituted phenylethylamines revealed that the C-H bond cleavage step has an electronic effect consistent with the formation of a radical intermediate in a polarized transition state. nih.gov In contrast to the significant primary KIE from beta-deuteration, the beta-deuterium isotope effect on Vmax/Km when dopamine is the substrate is indistinguishable from one, while the alpha-deuterium isotope effect is a significant secondary KIE of 1.19. nih.gov

| Isotopic Substitution | Type of KIE | Observed Value | Implication |

| Beta-Carbon (Primary) | Primary | 9.4 - 11 nih.gov | C-H bond cleavage is rate-limiting. nih.gov |

| Alpha-Carbon (Secondary) | Secondary | 1.19 ± 0.06 nih.gov | Supports a stepwise mechanism. nih.gov |

Analysis of Catechol-O-Methyltransferase (COMT) Activity in the Presence of Deuterated Substrates

Catechol-O-methyltransferase (COMT) is an enzyme that plays a key role in the metabolic inactivation of catecholamines, including dopamine. nih.gov It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol ring of dopamine. nih.gov

While alpha- and beta-carbon deuteration provides insight into MAO and DBH, the effects of deuterium substitution on the aromatic ring, as in "2-(3,4-Dihydroxyphenyl-D3)ethylamine hcl," are most relevant to enzymes acting directly on the ring, such as COMT and certain peroxidases. For COMT, the reaction does not involve breaking any C-H bonds on the catechol ring. Therefore, any observed isotope effect from ring deuteration would be a secondary KIE.

Studies on the enzymatic oxidation of a ring-deuterated dopamine isotopomer, [2',5',6'-2H3]-dopamine, by horseradish peroxidase showed KIE values on Vmax and Vmax/Km close to unity. icm.edu.pl This indicates that deuterium substitution at these ring positions has only a slight effect on the conversion of the enzyme-substrate complex to the enzyme-product complex in that specific reaction. icm.edu.pl

Stereochemical Considerations in Deuterated Dopamine Enzymatic Transformations

Enzymatic reactions are often highly stereospecific, and the use of stereospecifically deuterated or tritiated dopamine has been crucial for understanding the precise stereochemical course of these transformations.

Monoamine Oxidase (MAO): As mentioned previously, MAO-A and MAO-B stereospecifically abstract the pro-R hydrogen from the alpha-carbon of dopamine. nih.govcdnsciencepub.com Incubating (R)-[α-2H1]dopamine with MAO results in the elimination of deuterium to form the non-deuterated aldehyde product, whereas incubation with (S)-[α-2H1]dopamine results in the retention of deuterium in the product. nih.gov This demonstrates a clear stereochemical preference in the C-H bond cleavage step.

Preclinical Research Applications and Pharmacological Investigations of Deuterated Dopamine Analogues

Utilization in Neurotransmitter System Dynamics Studies

The subtle increase in mass imparted by the deuterium (B1214612) atoms makes 2-(3,4-Dihydroxyphenyl-D3)ethylamine HCl an ideal tracer for studying the intricate workings of the dopamine (B1211576) system. Its chemical and biological properties are nearly identical to those of dopamine, ensuring that it interacts with dopamine receptors and transporters in a physiologically relevant manner.

Functional Characterization of Dopamine Receptor Subtypes (D1-D5)

In preclinical pharmacology, deuterated dopamine analogues can be instrumental in the functional characterization of the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). These receptors are G-protein coupled and are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o proteins to inhibit it.

While specific binding affinity data for this compound across all dopamine receptor subtypes is not extensively published in readily available literature, the principle of its use in competition binding assays is well-established. In such assays, the deuterated compound would compete with a radiolabeled ligand for binding to the receptor. The concentration of the deuterated dopamine analogue required to displace 50% of the radioligand (the IC50 value) can be used to determine its binding affinity (Ki). This allows for a precise quantitative assessment of how strongly the compound binds to each receptor subtype.

Table 1: Illustrative Binding Affinity Profile of Dopamine Analogues for Dopamine Receptor Subtypes This table is illustrative and based on the known pharmacology of dopamine, as specific comprehensive data for the D3 analogue was not found in the search results.

| Receptor Subtype | Ligand | Ki (nM) | Receptor Family |

| D1 | Dopamine | 1000-2000 | D1-like |

| D2 | Dopamine | 20-100 | D2-like |

| D3 | Dopamine | 5-50 | D2-like |

| D4 | Dopamine | 10-100 | D2-like |

| D5 | Dopamine | 500-1500 | D1-like |

This interactive table is a representation of typical dopamine receptor affinities. Specific experimental values for this compound would be determined through competitive binding assays.

Mechanistic Studies of Dopamine Transporter (DAT) Functionality and Regulation

The dopamine transporter (DAT) is a critical protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating its signaling. criver.com Deuterated dopamine analogues are invaluable for studying the kinetics and regulation of DAT. By using this compound, researchers can track its uptake into cells expressing DAT. This allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity, and the maximum transport velocity (Vmax).

These studies can elucidate how various factors, including therapeutic drugs and genetic mutations, affect DAT function. For instance, the impact of DAT inhibitors or allosteric modulators can be precisely quantified by measuring their effect on the uptake of the deuterated dopamine analogue.

Exploration of Dopaminergic Pathways in Brain Regions Using Deuterated Tracers

Stable isotope-labeled compounds like this compound can be used as tracers to map dopaminergic pathways in the brain and study their activity in vivo. When administered to preclinical models, the deuterated dopamine can be tracked using techniques like mass spectrometry imaging or in conjunction with microdialysis. This allows for the visualization and quantification of dopamine distribution and turnover in specific brain regions, such as the striatum, nucleus accumbens, and prefrontal cortex. Such studies provide insights into the anatomical organization and functional connectivity of dopaminergic circuits.

Application in In Vivo and In Vitro Animal Models

The use of deuterated dopamine analogues extends to various in vivo and in vitro animal models, providing a powerful method to investigate the dopaminergic system in both healthy and diseased states.

Assessment of Central Dopamine Turnover and Release in Preclinical Models

One of the primary applications of this compound is in the assessment of central dopamine turnover and release. In preclinical models, often rodents, techniques like in vivo microdialysis can be employed. kirj.ee A microdialysis probe is inserted into a specific brain region, and the extracellular fluid is collected. Following administration of the deuterated dopamine, its appearance and the appearance of its deuterated metabolites in the dialysate can be measured by mass spectrometry. This provides a direct measure of dopamine release and metabolism in that brain region, offering a dynamic view of dopaminergic activity.

Table 2: Representative Data from a Hypothetical Microdialysis Study Measuring Dopamine Turnover This table illustrates the type of data that can be obtained from such an experiment, as specific published data with this compound was not available.

| Time Point (min) | Brain Region | Deuterated Dopamine (fmol/µL) | Deuterated DOPAC (fmol/µL) |

| 0 | Striatum | 0 | 0 |

| 30 | Striatum | 15.2 | 25.8 |

| 60 | Striatum | 8.7 | 42.1 |

| 90 | Striatum | 4.1 | 55.3 |

| 120 | Striatum | 1.9 | 60.5 |

This interactive table demonstrates how levels of deuterated dopamine and its primary metabolite, DOPAC, might change over time in a specific brain region following administration.

Investigations in Models of Neurodegenerative Conditions (e.g., Parkinson's Disease)

Animal models of neurodegenerative conditions, particularly Parkinson's disease, are crucial for understanding disease mechanisms and testing potential therapies. Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra. nih.gov Deuterated dopamine analogues can be used in these models to assess the extent of dopaminergic deficit and the effects of therapeutic interventions.

For example, in a rodent model of Parkinson's disease induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, the uptake and metabolism of administered this compound would be significantly reduced in the dopamine-depleted brain regions compared to control animals. kirj.ee This provides a quantitative measure of the severity of the lesion. Furthermore, if a neuroprotective or restorative therapy is being tested, its efficacy could be evaluated by its ability to preserve or restore the capacity of the brain to handle the deuterated dopamine tracer.

Studies on Sensory Processing and Neuroplasticity

The investigation of sensory processing and neuroplasticity in preclinical models is crucial for understanding the pathophysiology of various neurological and psychiatric disorders. Deuterated dopamine analogues, such as this compound, serve as valuable pharmacological tools in these studies. By subtly modifying the dopamine molecule, researchers can investigate the nuanced roles of this neurotransmitter in synaptic plasticity and sensory gating with greater precision.

Dopamine is a critical modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. It plays a significant role in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. nih.govnih.gov Studies in animal models have demonstrated that the activation of D1/D5 dopamine receptors can lower the threshold for inducing both LTP and LTD in the hippocampus, a brain region vital for memory formation. nih.gov This suggests that dopamine "gates" the acquisition of new information by modulating the conditions under which synaptic strength is modified. nih.govnih.gov The use of deuterated dopamine analogues in such studies can help to dissect the specific contribution of dopamine receptor signaling to these processes. The altered metabolic profile of these analogues can lead to more stable and predictable concentrations in the brain, allowing for a more controlled examination of their effects on synaptic plasticity. For instance, in rodent models of psychosis, aberrant dopamine-dependent LTP has been observed in the subiculum, a key output region of the hippocampus. frontiersin.org Investigating this phenomenon with deuterated dopamine analogues could provide insights into the underlying synaptic dysfunctions in psychiatric disorders.

Sensory gating is a neurological process that filters out redundant or irrelevant stimuli from the environment, preventing sensory overload. Deficits in sensory gating are observed in conditions like schizophrenia. nih.gov The dopaminergic system is known to play a modulatory role in this process. nih.gov Preclinical studies using animal models often employ techniques to measure event-related potentials, such as the P50 wave, to assess sensory gating. nih.gov The use of deuterated dopamine analogues in these models can help to clarify the specific role of dopamine in modulating the neural circuits responsible for sensory filtering. By providing a more stable dopaminergic tone, these compounds may allow for a clearer understanding of how dopamine receptor subtypes contribute to the suppression of responses to repetitive sensory stimuli.

The table below summarizes key findings from preclinical studies on the role of dopamine in neuroplasticity and sensory processing, providing a rationale for the use of deuterated dopamine analogues in this research area.

| Research Area | Key Findings | Potential Application of Deuterated Dopamine Analogues |

| Neuroplasticity (LTP/LTD) | Dopamine, via D1/D5 receptors, lowers the threshold for the induction of both LTP and LTD in the hippocampus. nih.gov | To provide a more stable and prolonged activation of dopamine receptors to better characterize the downstream signaling pathways involved in synaptic plasticity. |

| Aberrant dopamine-dependent LTP is observed in animal models of psychosis. frontiersin.org | To investigate whether stabilizing dopaminergic signaling can normalize aberrant synaptic plasticity. | |

| Sensory Processing (Sensory Gating) | The dopaminergic system modulates sensory gating, as measured by the P50 event-related potential. nih.gov | To create more consistent dopamine levels in the brain to precisely study the dose-dependent effects of dopamine on sensory filtering mechanisms. |

| Dopamine can increase the gain of sensory-evoked responses in the prefrontal cortex. nih.gov | To explore the impact of sustained dopamine receptor stimulation on the signal-to-noise ratio of sensory information processing. |

Development and Evaluation of Deuterated Radiotracers for Molecular Imaging (Preclinical)

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are invaluable for the non-invasive in vivo study of neurochemical processes. The development of selective and stable radiotracers is paramount for the success of these studies. Deuteration of dopamine analogues represents a key strategy in the design of novel PET ligands for imaging the dopamine system, including the dopamine transporter (DAT) and D3 receptors.

Design Principles for Deuterated Positron Emission Tomography (PET) Ligands (e.g., DAT, D3 Receptor)

The primary goal in designing a PET radiotracer is to achieve high specific binding to the target of interest with minimal non-specific binding and rapid clearance of unbound tracer from the brain. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a powerful tool to enhance the pharmacokinetic properties of PET ligands. akademiliv.senih.govosaka-u.ac.jp The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolic degradation by enzymes like cytochrome P450. osaka-u.ac.jp This "kinetic isotope effect" is a fundamental principle in the design of deuterated radiotracers. nih.gov

For DAT imaging, several 18F-labeled tropane (B1204802) derivatives have been developed. However, the formation of brain-penetrating radioactive metabolites can interfere with the accurate quantification of DAT. researchgate.net Deuterium substitution on these molecules has been shown to improve their in vivo metabolic stability, leading to a cleaner signal from the target region. researchgate.netnih.gov

The development of selective PET ligands for the D3 receptor has been challenging due to its high homology with the D2 receptor. nih.gov Many existing radiotracers bind to both D2 and D3 receptors. nih.gov Strategic deuteration of D3-selective ligands can be employed not only to improve metabolic stability but also to potentially fine-tune the binding affinity and selectivity of the radiotracer, although this is a complex and not always predictable outcome.

Quantitative Analysis of Receptor Occupancy and Ligand Binding in Animal Brains

Preclinical PET imaging in small laboratory animals, such as rodents and non-human primates, is essential for the initial evaluation of new radiotracers. criver.comnih.gov These studies allow for the quantitative analysis of ligand binding and receptor occupancy in the living brain. researchgate.net

Receptor occupancy studies are critical in drug development to determine the relationship between the dose of a drug and its engagement with its molecular target. nih.govfrontiersin.org In a typical preclinical occupancy study, a baseline PET scan is performed to measure the binding of the deuterated radiotracer to its target (e.g., DAT or D3 receptors). Subsequently, a therapeutic drug is administered, and a second PET scan is conducted. The reduction in radiotracer binding after drug administration allows for the calculation of receptor occupancy at a given drug dose. nih.gov

The use of deuterated radiotracers in these studies can be advantageous. Their enhanced metabolic stability can lead to more reliable and reproducible quantification of receptor binding, as the confounding signal from radiometabolites is reduced. researchgate.net This is particularly important for accurately determining the dose-occupancy relationship of a new therapeutic agent.

The table below outlines the key parameters evaluated in the preclinical quantitative analysis of deuterated PET ligands.

| Parameter | Description | Importance in Preclinical Evaluation |

| Binding Affinity (Ki/Kd) | The concentration of the radioligand required to occupy 50% of the target receptors. | A high affinity (low Ki/Kd) is generally desirable for a strong signal-to-noise ratio. |

| Specificity | The degree to which the radioligand binds to the intended target versus other receptors or sites. | High specificity is crucial to ensure that the PET signal accurately reflects the density of the target. |

| Lipophilicity (logP/logD) | The ability of the radioligand to cross the blood-brain barrier. | An optimal lipophilicity range is necessary for good brain penetration without excessive non-specific binding. |

| In vivo Metabolism | The rate and products of radioligand breakdown in the body. | Deuteration aims to reduce metabolism, leading to a higher parent fraction of the tracer in the brain and a more quantifiable signal. |

| Receptor Occupancy | The percentage of target receptors bound by a therapeutic drug. | Measured in preclinical PET studies to establish the dose-response relationship of a new drug. |

Metabolic Stability Enhancement of Radiotracers via Deuteration

A major hurdle in the development of effective PET radiotracers is their rapid metabolism in vivo. nih.gov This can lead to the formation of radiometabolites that may also cross the blood-brain barrier and contribute to the PET signal, thereby complicating the interpretation of the images. Enhancing the metabolic stability of radiotracers is therefore a key objective in their design and development.

Deuteration is a well-established strategy to increase the metabolic stability of pharmaceuticals and has been successfully applied to PET radiotracers. akademiliv.senih.gov By replacing hydrogen atoms at sites of metabolic attack with deuterium, the rate of enzymatic degradation can be significantly reduced. osaka-u.ac.jp This has been demonstrated for various PET tracers, including those targeting the dopamine system. For example, deuteration of 6-[18F]Fluorodopa ([18F]FDOPA) has been proposed to extend its biological half-life in the brain, thereby improving the quantification of dopamine synthesis. akademiliv.se Similarly, deuterated tropane derivatives for DAT imaging have shown enhanced metabolic stability in preclinical studies. researchgate.netnih.gov

The improved metabolic stability of deuterated radiotracers offers several advantages for preclinical molecular imaging:

Improved Signal-to-Noise Ratio: With less interference from radiometabolites, the specific signal from the target region is clearer.

More Accurate Quantification: A higher proportion of the measured radioactivity corresponds to the parent radiotracer bound to the target, leading to more reliable quantification of receptor density or transporter function.

Simplified Kinetic Modeling: The analysis of the PET data is often simplified when the contribution of radiometabolites is minimized.

Metabolic Fate and Enzymatic Interactions of Deuterated Dopamine

In Vivo Metabolic Stability and Pharmacokinetic Modulation by Deuteration

The primary rationale for deuterating dopamine (B1211576) is to enhance its metabolic stability. juniperpublishers.com The C-D bond is energetically more stable and requires more energy to break than a C-H bond, which can reduce the rate of metabolic reactions catalyzed by enzymes such as cytochrome P450. juniperpublishers.com This reduction in metabolic rate can lead to a longer biological half-life, increased systemic exposure, and potentially a more sustained therapeutic effect. juniperpublishers.com

In preclinical studies involving a selectively deuterated precursor of dopamine, SD-1077, it was observed that deuteration at the α- and β-carbons of the ethylamine (B1201723) side chain slowed the metabolic breakdown of the resulting deuterated dopamine. nih.gov This selective deuteration was designed to specifically attenuate degradation by key enzymes in the central nervous system without altering the fundamental metabolic pathways. nih.gov The enhanced in vivo stability of deuterated compounds has been demonstrated in various contexts, including radioligands developed for mapping the dopamine transporter (DAT), where deuteration led to superior metabolic stability compared to their non-deuterated counterparts. nih.gov These findings collectively support the principle that deuterating dopamine can modulate its pharmacokinetic profile by increasing its resistance to enzymatic degradation. nih.govnih.gov

Detailed Analysis of Pathways of Enzymatic Degradation

Dopamine is primarily metabolized in the body through three main enzymatic pathways: oxidative deamination by monoamine oxidases (MAO), hydroxylation by dopamine β-hydroxylase (DBH), and methylation by catechol-O-methyltransferase (COMT). nih.gov Deuteration at specific positions on the dopamine molecule can significantly influence the kinetics of these reactions.

Oxidative deamination, catalyzed by monoamine oxidase A (MAO-A) and B (MAO-B), is a major degradation pathway for dopamine. nih.gov This reaction involves the cleavage of a C-H bond at the α-carbon of the ethylamine side chain to produce 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). researchgate.net DOPAL is subsequently metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC). researchgate.net

Studies using stereospecifically deuterated dopamine at the α-carbon have shown significant kinetic isotope effects, indicating that C-H bond cleavage is a rate-limiting step in the catalytic cycle of MAO. nih.gov The magnitude of this effect varies depending on the specific amine oxidase. For mitochondrial MAO-A and MAO-B, the pro-R hydrogen is stereospecifically removed. nih.gov Replacing this specific hydrogen with deuterium (B1214612) slows down the reaction. Computational studies of MAO-B catalyzed dopamine decomposition have calculated a high H/D kinetic isotope effect, suggesting that quantum tunneling may play a role in the hydrogen transfer. acs.org This slowing of MAO-catalyzed metabolism due to deuteration at the α-carbon has been confirmed in preclinical animal studies. nih.gov

| Enzyme/System | Kinetic Isotope Effect (VH/VD) | Reference |

| MAO-B (Bovine) | ~10-12 (Calculated for Dopamine) | acs.org |

| MAO-A/B (General) | Pronounced KIE observed | nih.gov |

| Amine Oxidases (Various) | 1.5 to 5.5 | nih.gov |

This table presents observed and calculated kinetic isotope effects for the oxidative deamination of dopamine by various amine oxidases. A higher VH/VD value indicates a greater slowing of the reaction upon deuteration.

Dopamine serves as the direct precursor to norepinephrine (B1679862) through a hydroxylation reaction at the β-carbon of the side chain. This conversion is catalyzed by the enzyme dopamine β-hydroxylase (DBH), a copper-containing monooxygenase. wikipedia.org The reaction requires ascorbic acid and molecular oxygen as co-substrates. wikipedia.org

Similar to oxidative deamination, this enzymatic process is sensitive to isotopic substitution at the reaction site. Preclinical studies have demonstrated that incorporating deuterium at the β-carbon of dopamine slows the rate of its conversion to norepinephrine by DBH. nih.gov Detailed kinetic studies have shown a very large intrinsic primary hydrogen isotope effect (kH/kD) for the DBH reaction, ranging from 9.4 to 10.9. nih.gov This large effect confirms that the cleavage of the C-H bond at the β-carbon is a key, rate-determining step in the formation of norepinephrine. nih.govnih.gov Therefore, 2-(3,4-Dihydroxyphenyl-D3)ethylamine, if deuterated at the β-carbon, would be expected to exhibit a reduced rate of conversion to its corresponding deuterated norepinephrine analogue.

Catechol-O-methyltransferase (COMT) is another crucial enzyme in dopamine's metabolic pathway. wikipedia.org COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosylmethionine (SAM) to one of the hydroxyl groups on the catechol ring of dopamine. ontosight.aireactome.org This reaction primarily yields 3-methoxytyramine (3-MT). ontosight.ai Furthermore, COMT also acts on the downstream metabolite DOPAC, converting it to homovanillic acid (HVA), a major end-product of dopamine metabolism. researchgate.net

The compound 2-(3,4-Dihydroxyphenyl-D3)ethylamine HCl features deuterium substitution on the catechol ring, not on the side chain where MAO and DBH act. While direct studies on the kinetic isotope effect of ring-deuteration on COMT activity are less common, the enzymatic mechanism does not involve the cleavage of these ring C-D bonds. Therefore, a significant primary kinetic isotope effect is not expected for the COMT-mediated methylation of ring-deuterated dopamine. The metabolism would proceed to form the corresponding deuterated metabolites: 3-methoxytyramine-d3 and, subsequently, homovanillic acid-d3 (from deuterated DOPAC).

Identification and Quantification of Deuterated Metabolites in Biological Samples

The analysis of deuterated compounds and their metabolites in biological matrices such as plasma, urine, and brain tissue requires sensitive and specific analytical methods capable of distinguishing between the isotopologues. nih.gov The development of such methods is crucial for understanding the pharmacokinetics and metabolism of deuterated drugs. nih.govresearchgate.net

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is a widely used and highly sensitive technique for simultaneously measuring dopamine and its key metabolites, DOPAC and HVA, in biological samples. researchgate.net Mass spectrometry-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are exceptionally well-suited for this purpose. These techniques can differentiate between the deuterated parent drug and its deuterated metabolites, as well as their non-deuterated endogenous counterparts, based on their distinct mass-to-charge ratios. nih.gov Gas chromatography-mass spectrometry (GC-MS) has also been successfully employed to identify and quantify deuterated products of dopamine metabolism. nih.gov These advanced analytical tools allow researchers to precisely track the metabolic fate of compounds like 2-(3,4-Dihydroxyphenyl-D3)ethylamine, providing critical data on their absorption, distribution, metabolism, and excretion. amanote.com

Future Directions and Emerging Research Avenues for Deuterated Biogenic Amines

Advancements in Novel Selective Deuteration Technologies for Complex Molecules

The synthesis of complex deuterated molecules like 2-(3,4-Dihydroxyphenyl-D3)ethylamine HCl hinges on the ability to introduce deuterium (B1214612) atoms at specific positions within a molecule. Historically, this has been a significant challenge, often requiring multi-step syntheses using expensive deuterated starting materials. princeton.edunih.gov However, recent years have seen a surge in the development of "late-stage" deuteration methods, which allow for the selective incorporation of deuterium into already-formed complex molecular scaffolds. researchgate.net

These advanced technologies are crucial for efficiently creating novel deuterated analogues of known bioactive compounds. Key methodologies include:

Hydrogen Isotope Exchange (HIE): This is a straightforward approach for synthesizing deuterium-labeled organic compounds. researchgate.net Modern HIE reactions often employ transition metal catalysts (e.g., iridium, rhodium, platinum) that can direct the H/D exchange to specific C-H bonds, often guided by functional groups within the molecule. researchgate.netresearchgate.net This allows for high regioselectivity, which is critical for targeting specific metabolic sites. osaka-u.ac.jp

Photoredox Catalysis: This method uses light-absorbing catalysts to generate reactive radical intermediates, enabling H/D exchange under mild conditions. researchgate.netresearchgate.net Photoredox catalysis has proven effective for the deuteration of α-amino C(sp³)–H bonds, a common structural motif in neurotransmitters and other biogenic amines. princeton.eduresearchgate.net

Electrochemical Deuteration: As a green and sustainable alternative, electrochemical methods are gaining traction. rsc.orgsciopen.com These techniques use electrical current to drive the deuteration process, often using heavy water (D₂O) as an inexpensive and readily available deuterium source, and avoiding harsh reagents. rsc.orgsciopen.com

Deconstructive Deuteration: This innovative strategy involves using a removable activating group (a "traceless handle") to facilitate deuteration at otherwise unactivated positions within a molecule. nih.gov After the deuterium is installed, the activating group is cleaved, leaving the selectively deuterated product. nih.gov

These evolving synthetic strategies make it easier for medicinal chemists to design and produce a wide array of selectively deuterated compounds, thereby accelerating research into their biological functions and therapeutic potential. nih.gov

| Technology | Deuterium Source | Key Advantages | Applicability to Complex Molecules |

|---|---|---|---|

| Transition Metal-Catalyzed HIE | D₂O, D₂ gas | High regioselectivity, directing group compatibility. researchgate.netresearchgate.net | Excellent, widely used for late-stage functionalization. |

| Photoredox Catalysis | D₂O | Mild reaction conditions, targets specific C-H bonds (e.g., α-amino). princeton.eduresearchgate.net | Very high, suitable for sensitive and complex structures. |

| Electrochemical Methods | D₂O | Environmentally friendly, avoids harsh reagents, uses inexpensive D-source. rsc.orgsciopen.com | Growing applicability, effective for dehalogenative deuteration. sciopen.com |

| Deconstructive Deuteration | D₂O | Allows site- and degree-controlled deuteration at unactivated positions. nih.gov | High, enables novel patterns of deuteration. |

Integration of Deuterated Compound Research with Systems Neuroscience Approaches

Systems neuroscience aims to understand how neural circuits and systems produce behaviors and cognitive functions. Deuterated compounds are emerging as invaluable tools in this field, primarily by acting as stable isotope tracers to map metabolic pathways and neurotransmitter dynamics in vivo.

One of the most promising techniques is Deuterium Metabolic Imaging (DMI) . nih.gov DMI is a non-invasive magnetic resonance spectroscopy (MRS)-based method that can track the fate of deuterated substrates in the brain over time. nih.gov For instance, after administering deutramed.comdeutramed.com-²H₂-glucose, researchers can monitor its uptake and conversion into downstream metabolites like lactate, glutamate, and glutamine. nih.govresearchgate.net This provides a dynamic window into brain energy metabolism, which is often altered in neurological and psychiatric disorders. nih.gov DMI offers a non-radioactive alternative to traditional methods like Positron Emission Tomography (PET) using [¹⁸F]FDG, allowing for repeated studies to monitor disease progression or treatment response. nih.govresearchgate.net

Furthermore, stable isotope labeling can be applied to cultured primary neurons to study cellular biology on a proteomic scale. nih.gov Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow researchers to grow neuronal populations in media containing "heavy" isotope-labeled amino acids. nih.gov This enables the precise quantification of changes in protein expression and signaling in response to various stimuli, providing insights into the molecular underpinnings of neuronal function. nih.gov The integration of these isotopic tracing methods allows for a multi-scale understanding of brain function, from the molecular and cellular levels to entire neural systems.

Development of Advanced Deuterated Probes for Mechanistic Enzymology

Deuterated compounds are powerful probes for elucidating enzyme mechanisms through the Kinetic Isotope Effect (KIE) . nih.govlibretexts.org The KIE arises because a carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. neulandlabs.com Consequently, breaking a C-D bond requires more energy and occurs at a slower rate. neulandlabs.comacs.org

By strategically placing a deuterium atom at a position where a C-H bond is broken during an enzyme-catalyzed reaction, scientists can determine if that bond cleavage is part of the rate-determining step of the reaction. libretexts.orgportico.org A significant KIE (where the reaction is much slower with the deuterated substrate) provides strong evidence that C-H bond breaking is kinetically important. nih.gov

This principle is highly relevant for enzymes that metabolize biogenic amines like dopamine (B1211576). For example, enzymes such as monoamine oxidase (MAO) and cytochrome P450s catalyze the oxidation of these neurotransmitters, a process that involves the cleavage of C-H bonds. portico.org Using deuterated substrates like this compound allows researchers to:

Identify rate-limiting steps in metabolic pathways. nih.gov

Distinguish between different potential reaction mechanisms. nih.govresearchgate.net

Characterize the transition state of an enzymatic reaction. libretexts.org

Isotope effects are a cornerstone of mechanistic enzymology, and the increasing availability of precisely deuterated substrates provides a sophisticated toolkit for probing the fundamental actions of enzymes critical to neurobiology. nih.gov

| Application | Principle | Information Gained |

|---|---|---|

| Determining Rate-Limiting Steps | A large KIE (kH/kD >> 1) indicates C-H bond cleavage is slow and kinetically significant. libretexts.org | Identifies the "bottleneck" in a multi-step enzymatic reaction. |

| Distinguishing Mechanisms | Different proposed mechanisms may predict different KIEs or deuterium retention/loss in the product. researchgate.net | Provides evidence to support one reaction pathway over another. |

| Probing Transition State Structure | The magnitude of the KIE can provide information about the geometry and bonding of the transition state. nih.gov | Helps to build a detailed model of the chemical transformation. |

Potential for Deuterated Dopamine Analogues in Novel Preclinical Pharmacological Strategies

The primary rationale for developing deuterated drugs is to favorably alter their metabolic profile, a concept central to the preclinical assessment of compounds like this compound. nih.govnih.gov By replacing hydrogen with deuterium at sites of metabolic attack, the rate of enzymatic breakdown can be slowed due to the KIE. deutramed.com This can lead to several potential therapeutic advantages:

Improved Pharmacokinetic Profile: Slower metabolism can lead to a longer drug half-life and more stable plasma concentrations, potentially allowing for less frequent dosing. deutramed.comresearchgate.net

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce reactive or toxic byproducts. Slowing this process can decrease the formation of such metabolites, potentially improving the drug's safety profile. nih.govnih.gov

Enhanced Efficacy and Tolerability: A more stable and predictable pharmacokinetic profile can lead to improved efficacy and better patient tolerability. nih.gov

The development of deutetrabenazine, the first FDA-approved deuterated drug, validated this strategy. acs.org It is a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. acs.orgresearchgate.net The deuteration significantly improves the drug's pharmacokinetic profile, leading to better tolerability. acs.org

Following this success, numerous other deuterated compounds are now in preclinical and clinical development for a range of conditions, including neuropsychiatric disorders. acs.orgacs.orgnews-medical.net For instance, deuterated analogues of psilocin and N,N-dimethyltryptamine (DMT) are being investigated for major depressive disorder and generalized anxiety disorder, respectively. stocktitan.net The application of this "deuterium switch" strategy to dopamine analogues is a promising avenue for creating next-generation therapeutics for disorders involving dopaminergic dysfunction, such as Parkinson's disease, schizophrenia, and depression. deutramed.comacs.org Preclinical studies focus on evaluating whether the modified metabolic profile of these deuterated analogues translates into tangible improvements in efficacy and safety compared to their non-deuterated counterparts. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-(3,4-Dihydroxyphenyl-D3)ethylamine HCl to ensure long-term stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from light and moisture. Avoid incompatible materials such as strong oxidizing agents, as they may induce decomposition . Regularly monitor stability using HPLC or mass spectrometry to detect degradation products (e.g., oxidized catechol derivatives).

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability) between batches or suppliers?

- Methodological Answer : Perform batch-specific characterization using validated methods:

- Solubility : Use dynamic light scattering (DLS) or UV-Vis spectroscopy in varying pH buffers.

- Purity : Employ reverse-phase HPLC with a C18 column and electrochemical detection for catecholamine quantification .

Cross-validate results with computational solubility predictors (e.g., COSMO-RS) to identify outliers .

Q. What safety protocols are critical when handling this compound in metabolic studies?

- Methodological Answer : Use local exhaust ventilation and NIOSH-approved particulate respirators (N95) to prevent inhalation. Wear nitrile gloves and lab coats to minimize dermal exposure. Decontaminate work surfaces with 70% ethanol to mitigate catechol oxidation byproducts .

Advanced Research Questions

Q. How does deuterium labeling at the ethylamine group influence the compound’s pharmacokinetic profile in tracer studies?

- Methodological Answer : Deuterium introduces a kinetic isotope effect (KIE), potentially altering metabolic rates. To quantify this:

- In vitro : Compare enzymatic degradation rates (e.g., via MAO-A/B assays) between deuterated and non-deuterated forms using LC-MS/MS.

- In vivo : Conduct tracer studies in model organisms, monitoring isotopic enrichment via high-resolution mass spectrometry .

Q. What computational strategies can optimize the synthesis of deuterated analogs while minimizing side reactions?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to simulate deuteration pathways and identify intermediates prone to oxidation or dimerization.

- Condition Screening : Apply machine learning (ML) to historical reaction data, prioritizing solvents (e.g., deuterated water) and catalysts that maximize isotopic incorporation while suppressing catechol oxidation .

Q. How can researchers resolve contradictions in receptor-binding affinity data between isotopic variants?

- Methodological Answer :

- Experimental Design : Perform competitive binding assays (e.g., radioligand displacement) under controlled redox conditions to account for catechol auto-oxidation.

- Data Analysis : Use Bayesian statistics to model uncertainty from isotopic effects and batch variability. Validate with cryo-EM or NMR structural data to confirm binding site interactions .

Q. What analytical techniques are most robust for quantifying trace deuterated impurities in this compound?

- Methodological Answer :

- LC-HRMS : Employ a hydrophilic interaction liquid chromatography (HILIC) column paired with high-resolution mass spectrometry to separate and identify deuterated vs. non-deuterated species.

- NMR : Use ²H-NMR to assess isotopic purity, though sensitivity may require isotopic enrichment ≥98% .

Contradictions and Limitations in Evidence

- The provided evidence primarily describes the non-deuterated form (Dopamine HCl). Deuterated analogs may exhibit distinct stability and reactivity profiles due to isotopic effects, necessitating additional empirical validation.

- Storage conditions (e.g., inert gas, low temperature) are inferred from general catecholamine handling guidelines , but deuterated compounds may require stricter moisture control to prevent hydrogen-deuterium exchange.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.